molecular formula C19H19FN6O B2378861 2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097914-60-6

2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2378861
CAS No.: 2097914-60-6
M. Wt: 366.4
InChI Key: XTIZCHKKONNVFD-UHFFFAOYSA-N
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Description

2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the fluoropyrimidine intermediate, which is then coupled with a piperidine derivative. The final step involves the formation of the pyridazinone ring through cyclization reactions.

    Fluoropyrimidine Intermediate Synthesis: The fluoropyrimidine can be synthesized via nucleophilic substitution reactions, where a suitable pyrimidine precursor is reacted with a fluorinating agent under controlled conditions.

    Piperidine Coupling: The piperidine derivative is synthesized separately and then coupled with the fluoropyrimidine intermediate using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Cyclization to Form Pyridazinone: The final step involves cyclization to form the pyridazinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions, depending on the specific functional groups present.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to DNA or RNA, interfering with their replication or transcription, thereby exhibiting antimicrobial or antiviral effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyrimidine and pyridine moieties and exhibit similar biological activities.

    Fluorinated Pyridines: Compounds with fluorine atoms on the pyridine ring, known for their unique chemical properties and biological activities.

Uniqueness

2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is unique due to its combination of fluoropyrimidine, piperidine, and pyridazinone moieties, which confer distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c20-16-11-22-19(23-12-16)25-9-5-14(6-10-25)13-26-18(27)2-1-17(24-26)15-3-7-21-8-4-15/h1-4,7-8,11-12,14H,5-6,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIZCHKKONNVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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